N-(4-fluorophenyl)-2-{[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide
Description
N-(4-fluorophenyl)-2-{[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide is a heterocyclic compound featuring a [1,2,4]triazolo[4,3-b]pyridazine core substituted with a pyridin-4-yl group at position 3 and a sulfanyl-linked acetamide moiety at position 4. This compound belongs to a broader class of triazolopyridazine derivatives, which are studied for their pharmacological properties, including anti-inflammatory and anti-exudative activities .
Properties
IUPAC Name |
N-(4-fluorophenyl)-2-[(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13FN6OS/c19-13-1-3-14(4-2-13)21-16(26)11-27-17-6-5-15-22-23-18(25(15)24-17)12-7-9-20-10-8-12/h1-10H,11H2,(H,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPFAINJMMMYIAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CSC2=NN3C(=NN=C3C4=CC=NC=C4)C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13FN6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorophenyl)-2-{[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Triazolopyridazine Core: This step involves the cyclization of a suitable pyridazine precursor with a triazole moiety. The reaction conditions often require the use of strong acids or bases and elevated temperatures to facilitate the cyclization process.
Introduction of the Pyridinyl Group: The pyridinyl group is introduced through a nucleophilic substitution reaction, where a pyridine derivative reacts with the triazolopyridazine intermediate.
Attachment of the Fluorophenyl Group: The fluorophenyl group is typically introduced via a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction, using a fluorophenyl boronic acid or halide.
Formation of the Acetamide Linkage: The final step involves the formation of the acetamide linkage through the reaction of the intermediate with an appropriate acylating agent, such as acetic anhydride or an acyl chloride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield, purity, and cost-effectiveness. This often includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-(4-fluorophenyl)-2-{[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the triazole or pyridazine rings.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorophenyl or pyridinyl groups, using reagents such as halides or organometallic compounds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.
Substitution: Halides, organometallic reagents, often in the presence of catalysts like palladium or copper.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to partially or fully reduced derivatives of the triazole or pyridazine rings.
Scientific Research Applications
Chemistry
N-(4-fluorophenyl)-2-{[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide serves as a valuable building block for synthesizing more complex molecules. It is utilized in studying reaction mechanisms and developing new synthetic pathways.
Biology
Research into the biological activity of this compound suggests potential antimicrobial and anticancer properties. The triazole ring is particularly significant due to its association with antifungal and antibacterial activities. The compound's ability to inhibit key enzymatic pathways in pathogens makes it a candidate for further exploration in medicinal chemistry.
Medicine
The compound is under investigation for its therapeutic potential against various diseases. Its unique structural features may allow it to interact with specific molecular targets such as enzymes and receptors, modulating their activity and leading to beneficial biological effects.
Industry
In industrial applications, this compound is used in the development of new materials and chemical processes. Its chemical reactivity can be harnessed for producing novel compounds with desirable properties.
Mechanism of Action
The mechanism by which N-(4-fluorophenyl)-2-{[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide exerts its effects is often related to its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The compound’s structural analogs differ primarily in substituents on the triazolopyridazine core and the acetamide side chain. Below is a detailed comparison based on available evidence:
Table 1: Structural and Functional Comparison of Analogous Compounds
Key Findings and Implications
Substituent Impact on Bioactivity: The 4-fluorophenyl group in the target compound may enhance metabolic stability compared to ethoxyphenyl or methylphenyl analogs due to fluorine’s electron-withdrawing effects .
Anti-Exudative Activity :
- While the target compound lacks explicit activity data, structurally related 1,2,4-triazole derivatives (e.g., ) demonstrate anti-exudative effects in rodent models, suggesting that sulfanyl-acetamide motifs may contribute to this activity .
Synthetic Accessibility :
- The target compound’s synthesis likely parallels methods for analogs like 891117-12-7, where α-chloroacetamides are alkylated with triazolopyridazine thiols in basic conditions .
Biological Activity
N-(4-fluorophenyl)-2-{[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide is a complex organic compound notable for its diverse biological activities. This compound integrates multiple pharmacologically relevant structural motifs, including a fluorophenyl group, pyridinyl moiety, and a triazolopyridazine scaffold. Its unique structure contributes to its potential therapeutic applications across various medical fields.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. These interactions can modulate biological pathways that are critical in disease processes. The presence of the fluorine atom enhances the compound's lipophilicity and stability, which may improve its binding affinity to biological targets.
Pharmacological Profile
Research has demonstrated that compounds containing the 1,2,4-triazole scaffold exhibit a wide range of pharmacological activities:
- Antimicrobial Activity : Compounds with similar structures have shown significant antibacterial and antifungal properties. For instance, triazole derivatives have been reported to possess activity against various strains of Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 0.125 to 8 μg/mL for some derivatives .
- Anticancer Potential : The triazolo-pyridazine derivatives have been evaluated for their anticancer effects. Studies indicate that these compounds can inhibit cell proliferation in various cancer cell lines by inducing apoptosis .
- Neuroprotective Effects : Some derivatives have shown promise in neuroprotective assays, suggesting potential applications in treating neurodegenerative diseases .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications in the triazole and pyridazine rings can significantly influence the compound's potency and selectivity towards specific biological targets. For example:
| Modification | Biological Activity |
|---|---|
| Addition of electron-withdrawing groups | Increased binding affinity to target enzymes |
| Alteration of alkyl substituents | Enhanced lipophilicity and cellular uptake |
Case Study 1: Antibacterial Activity
A study evaluating various triazole derivatives highlighted this compound's effectiveness against drug-resistant bacterial strains. The compound exhibited significant activity against MRSA and other resistant strains with an MIC comparable to standard antibiotics .
Case Study 2: Anticancer Efficacy
In vitro studies conducted on cancer cell lines demonstrated that this compound could induce apoptosis through mitochondrial pathways. The results indicated a dose-dependent effect on cell viability, with IC50 values suggesting potent anticancer properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
